

# **Application Notes and Protocols: In Vitro Anti-**

**HIV-1 Assays Using (-)-Calanolide A** 

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| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | (-)-Calanolide A |           |
| Cat. No.:            | B1607165         | Get Quote |

#### Introduction

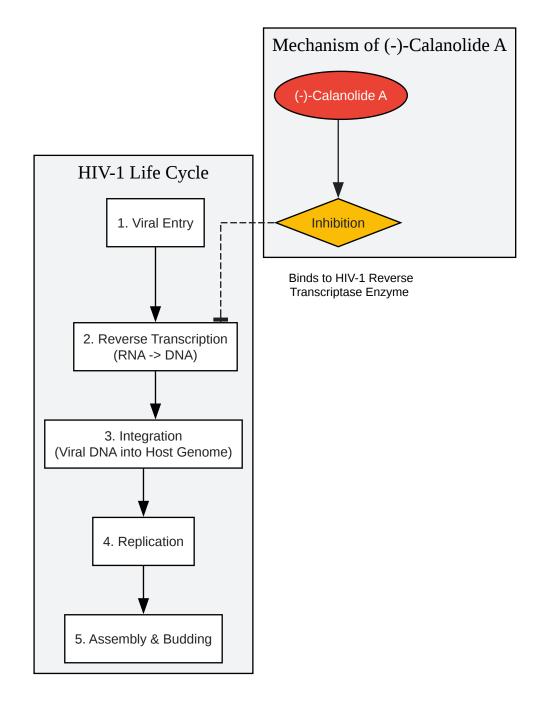
(-)-Calanolide A is a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) originally isolated from the tropical rainforest tree, Calophyllum lanigerum.[1][2] It has demonstrated potent and specific inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1).[1] These application notes provide an overview of the compound's mechanism of action, a summary of its in vitro efficacy, and detailed protocols for evaluating its anti-HIV-1 activity and cytotoxicity in a research setting.

#### Mechanism of Action

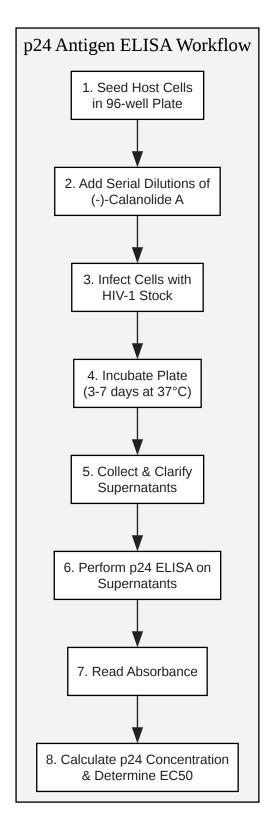
(-)-Calanolide A is distinguished from many other NNRTIs by its unique and complex interaction with the HIV-1 reverse transcriptase (RT) enzyme.[3][4] Viral life-cycle studies have shown that the compound acts early in the infection process, consistent with the inhibition of reverse transcription.[1][3]

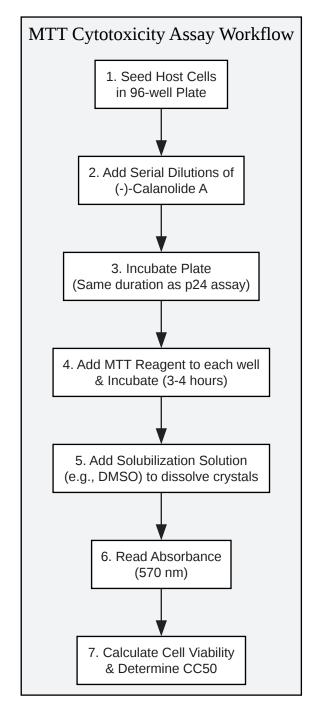
The primary mechanism involves binding to the HIV-1 RT enzyme, which is critical for converting the viral RNA genome into DNA for integration into the host cell's genome.[1][3] Unlike many NNRTIs, (-)-Calanolide A appears to have two distinct binding sites on the enzyme.[4][5] Kinetic studies suggest that one binding site is competitive with respect to deoxynucleotide triphosphate (dNTP) binding, while the other is uncompetitive, indicating interference near the enzyme's active site.[3][4] This dual-site interaction may contribute to its efficacy against certain NNRTI-resistant HIV-1 strains.[2][5] The compound is notably inactive against HIV-2 RT, highlighting its specificity.[1][3]



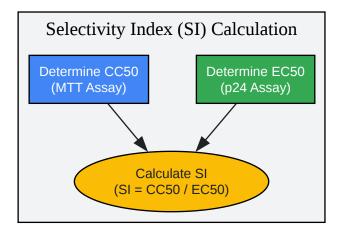












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